molecular formula C11H22ClNO2 B2843385 methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride CAS No. 2470280-14-7

methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride

Cat. No.: B2843385
CAS No.: 2470280-14-7
M. Wt: 235.75
InChI Key: YEOBZEFNEFDNJI-HNCPQSOCSA-N
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Description

Methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of amino acids and features a cyclohexyl group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexyl derivatives and amino acid precursors.

    Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure optimal yield.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methyl(2R)-2-amino-4-cyclohexylbutanoate: A similar compound without the hydrochloride group.

    Cyclohexylalanine: An amino acid derivative with a cyclohexyl group.

    Cyclohexylglycine: Another amino acid derivative with a cyclohexyl group.

Uniqueness

Methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride is unique due to its specific structural features, including the presence of both a cyclohexyl group and a hydrochloride group

Properties

IUPAC Name

methyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOBZEFNEFDNJI-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1CCCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC1CCCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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